ビミラリシブ

概要

説明

ビミラリシブは、ホスファチジルイノシトール3キナーゼと哺乳類ラパマイシン標的タンパク質のバランスのとれたデュアルインヒビターです。さまざまな前臨床モデルで抗がん活性を示しています。 この化合物は、NOTCH1遺伝子の機能喪失変異などの特定の遺伝子変異を持つ癌の治療における可能性で特に注目されています .

科学的研究の応用

Bimiralisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of specific pathways involved in cell growth and proliferation. In biology, it helps in understanding the molecular mechanisms of cancer progression. In medicine, Bimiralisib is being investigated for its potential to treat various types of cancer, including head and neck squamous cell carcinoma . In industry, it is used in the development of new therapeutic agents and in the optimization of drug synthesis processes .

作用機序

ビミラリシブは、ホスファチジルイノシトール3キナーゼと哺乳類ラパマイシン標的タンパク質経路を阻害することで作用します。これらの経路は、細胞の成長、増殖、生存に不可欠です。 これらの経路を阻害することにより、ビミラリシブは癌細胞でアポトーシス(プログラム細胞死)を誘導し、それにより腫瘍の増殖を抑制します . ビミラリシブの分子標的は、ホスファチジルイノシトール3キナーゼと哺乳類ラパマイシン標的タンパク質のさまざまなアイソフォームを含みます .

類似の化合物との比較

ビミラリシブは、ホスファチジルイノシトール3キナーゼと哺乳類ラパマイシン標的タンパク質の両方をバランスのとれたデュアルインヒビターである点でユニークです。類似の化合物には、これらの経路の他の阻害剤が含まれます。これには、以下が含まれます。

イデラリシブ: 主にホスファチジルイノシトール3キナーゼデルタを阻害します。

エベロリムス: 哺乳類ラパマイシン標的タンパク質を阻害します。

テムシロリムス: 哺乳類ラパマイシン標的タンパク質の別の阻害剤です。これらの化合物と比較して、ビミラリシブはより幅広い阻害を提供し、より効果的な治療結果につながる可能性があります

生化学分析

Biochemical Properties

Bimiralisib targets mTOR kinase in a balanced manner at higher concentrations . It interacts with the PI3K/Akt/mTOR signaling pathway, which is important in regulating cell proliferation, growth, metabolism, and motility in response to environmental and growth signals .

Cellular Effects

Bimiralisib has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation . It influences cell function by inhibiting the PI3K/Akt/mTOR pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bimiralisib exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to changes in gene expression and can result in regression in human tumors in the preclinical setting .

Temporal Effects in Laboratory Settings

Pharmacokinetic data suggest that intermittent targeting of the PI3K/mTOR pathway with Bimiralisib could be preferable to continuous daily dosing

Dosage Effects in Animal Models

The effects of Bimiralisib vary with different dosages in animal models

Metabolic Pathways

Bimiralisib is involved in the PI3K/Akt/mTOR metabolic pathway . It interacts with these enzymes and can affect metabolic flux or metabolite levels.

準備方法

ビミラリシブの調製には、いくつかの合成経路と反応条件が含まれます。主な方法の1つは、ホスファチジルイノシトール3キナーゼと哺乳類ラパマイシン標的タンパク質経路を標的とする特定の阻害剤の使用です。 この化合物は、経口投与用のカプセルとして配合されています . 工業生産方法では、高い収率と純度を確保するために合成プロセスを最適化することに重点を置いており、多くの場合、有機合成と医薬品製造における高度な技術が用いられています .

化学反応の分析

ビミラリシブは、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、酸化剤が使用されます。

還元: 酸化の反対で、この反応には水素の付加または酸素の除去が含まれます。

置換: この反応には、1つの原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。これらの反応に使用される一般的な試薬と条件には、触媒、溶媒、特定の温度と圧力の条件が含まれます。 .

科学研究への応用

ビミラリシブは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学では、細胞の成長と増殖に関与する特定の経路の阻害を研究するために使用されます。生物学では、癌進行の分子メカニズムの理解に役立ちます。 医学では、ビミラリシブは、頭頸部扁平上皮癌などのさまざまな癌の治療の可能性について調査されています . 産業では、新しい治療薬の開発と、薬物合成プロセスの最適化に使用されます .

類似化合物との比較

Bimiralisib is unique in its balanced dual inhibition of both phosphatidylinositol 3-kinase and mammalian target of rapamycin. Similar compounds include other inhibitors of these pathways, such as:

Idelalisib: Primarily inhibits phosphatidylinositol 3-kinase delta.

Everolimus: Inhibits mammalian target of rapamycin.

Temsirolimus: Another inhibitor of mammalian target of rapamycin. Compared to these compounds, Bimiralisib offers a broader range of inhibition, potentially leading to more effective treatment outcomes

生物活性

Bimiralisib, also known as PQR309, is a novel dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those driven by aberrations in these signaling pathways. The following sections delve into the biological activity of bimiralisib, including its mechanisms of action, pharmacokinetics, clinical studies, and case findings.

Bimiralisib functions as a selective dual inhibitor targeting both PI3K and mTOR pathways, which are critical in regulating cell growth, survival, and proliferation. The PI3K/Akt/mTOR signaling cascade is often dysregulated in various cancers, leading to enhanced tumorigenesis and resistance to therapy. By inhibiting these pathways, bimiralisib aims to suppress cancer cell proliferation and induce apoptosis.

Pharmacokinetics

The pharmacokinetic profile of bimiralisib has been assessed through various studies. A notable study evaluated the systemic and cutaneous pharmacokinetics of topical bimiralisib gel in healthy volunteers and patients with mycosis fungoides (MF), a type of cutaneous T-cell lymphoma. Key findings include:

- Topical Administration : The gel formulation demonstrated significant cutaneous drug levels with a mean exposure of 2.54 µg/g in the epidermis after application .

- Systemic Exposure : Patients exhibited a normalized plasma concentration increase of 144% compared to healthy volunteers, with mean cutaneous concentrations reaching 5.3 µg/g .

- Safety Profile : The treatment was generally well tolerated, with minimal local reactions and manageable systemic adverse events .

Phase I Trials

-

Topical Bimiralisib in Mycosis Fungoides :

- A randomized, placebo-controlled trial involved 19 early-stage MF patients treated with 2% bimiralisib gel. Despite achieving meaningful drug levels in the skin, no significant clinical efficacy was observed over 42 days .

- The Composite Assessment of Index Lesion Severity (CAILS) score showed no improvement in lesion severity compared to placebo.

-

Oral Bimiralisib in Advanced Solid Tumors :

- A Phase I study assessed the safety and pharmacokinetics of oral bimiralisib in patients with advanced solid tumors. It demonstrated a manageable adverse event profile and identified an optimal dosing schedule for further trials .

- The study reported dose-dependent pharmacokinetics with a half-life ranging from <6 to 146 hours depending on the dosing schedule .

Efficacy Against Endometrial Cancer

In preclinical models focusing on endometrial cancer cells, bimiralisib exhibited significant anticancer effects by inducing G1 cell cycle arrest and decreasing cell viability. Notably:

- It inhibited the expression of oncogenes such as c-Myc and mtp53, which are often upregulated in cancer cells .

- The compound's ability to disrupt the positive feedback loop involving the PI3K/Akt/mTOR pathway was highlighted as a crucial mechanism for its antitumor activity .

Summary of Findings

| Study Type | Target Condition | Key Findings |

|---|---|---|

| Topical Trial | Mycosis Fungoides | Significant cutaneous levels but no clinical efficacy observed after 42 days |

| Oral Trial | Advanced Solid Tumors | Manageable AE profile; identified optimal dosing schedule |

| Preclinical | Endometrial Cancer | Induced G1 arrest; inhibited c-Myc and mtp53 expression |

特性

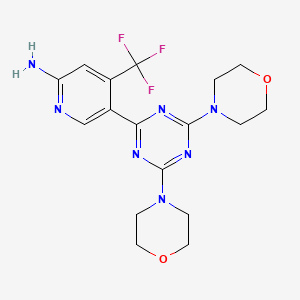

IUPAC Name |

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGYDAFIHSYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225037-39-7 | |

| Record name | Bimiralisib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。